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Compound of Interest

Compound Name: Atractylochromene

Cat. No.: B12302996 Get Quote

Introduction: Atractylochromene is a naturally occurring chromene derivative isolated from the

rhizomes of Atractylodes macrocephala. This compound has garnered significant interest within

the scientific community for its notable biological activities, particularly its anti-inflammatory and

potential anti-cancer properties. This technical guide provides an in-depth overview of

Atractylochromene's chemical properties, its mechanism of action on key signaling pathways,

and detailed experimental protocols relevant to its study. This document is intended for

researchers, scientists, and professionals in the field of drug development.

Chemical Properties of Atractylochromene
Atractylochromene (CAS Number: 203443-33-8) is a small molecule with the chemical

formula C₁₇H₂₂O₂[1]. Its fundamental chemical and physical properties are summarized in the

table below. It is important to note that while some physical properties like the boiling point

have been determined, specific experimental values for melting point and detailed solubility are

not widely reported in the available scientific literature.
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Property Value Source

CAS Number 203443-33-8 [1]

Molecular Formula C₁₇H₂₂O₂ [1]

Molecular Weight 258.35 g/mol [1]

Boiling Point 387.1 °C [1]

Melting Point
Not reported in the searched

literature

Solubility
Not quantitatively reported in

the searched literature

Long-Term Storage
Store at 2°C - 8°C in a well-

closed container
[1]

Biological Activity and Signaling Pathways
Atractylochromene exhibits a range of biological effects, primarily centered around its anti-

inflammatory and cell signaling modulatory activities.

Dual Inhibition of 5-LOX and COX-1
Atractylochromene is a potent dual inhibitor of 5-lipoxygenase (5-LOX) and cyclooxygenase-1

(COX-1). The reported IC₅₀ values are 0.6 µM for 5-LOX and 3.3 µM for COX-1. This dual

inhibitory action suggests its potential as an anti-inflammatory agent, as it can simultaneously

block two key enzymatic pathways involved in the production of pro-inflammatory mediators

like leukotrienes and prostaglandins.

Repression of Wnt/β-catenin Signaling
A significant area of research for Atractylochromene is its role as a repressor of the Wnt/β-

catenin signaling pathway. This pathway is crucial in embryonic development and tissue

homeostasis, and its aberrant activation is a hallmark of many cancers, particularly colorectal

cancer. Atractylochromene has been shown to inhibit the nuclear translocation of β-catenin, a

key step in the activation of Wnt target gene transcription. This effect is mediated, at least in
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part, by modulating the nuclear levels of galectin-3, a protein involved in the nuclear import of

β-catenin.
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Figure 1: The Wnt/β-catenin signaling pathway and the inhibitory action of

Atractylochromene.

Experimental Protocols
The following sections detail representative methodologies for key experiments related to the

synthesis and biological evaluation of Atractylochromene.

Representative Synthesis of a 2H-Chromene Core
Structure
While a specific, detailed synthesis protocol for Atractylochromene is not readily available, a

general method for the synthesis of 2H-chromenes can be adapted. One common approach

involves the reaction of a substituted salicylaldehyde with an appropriate alkene or alkyne. The

following is a representative protocol based on the annulative condensation of

salicylaldehydes.

Materials:

Substituted salicylaldehyde (1.0 eq)

Acrolein or a substituted α,β-unsaturated aldehyde (1.1-1.5 eq)

A base catalyst (e.g., K₂CO₃, pyrrolidine, or an amino acid like L-alanine)

Anhydrous solvent (e.g., dioxane, DMSO, or toluene)

Standard laboratory glassware for organic synthesis

Magnetic stirrer and heating mantle

Rotary evaporator

Silica gel for column chromatography

Eluents for chromatography (e.g., hexane/ethyl acetate mixture)
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Procedure:

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the

substituted salicylaldehyde (1.0 eq) and the chosen anhydrous solvent.

Add the base catalyst to the mixture.

Slowly add the α,β-unsaturated aldehyde (1.1-1.5 eq) to the reaction mixture.

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer

chromatography (TLC).

Once the reaction is complete (typically after several hours), cool the mixture to room

temperature.

Remove the solvent under reduced pressure using a rotary evaporator.

Purify the crude product by silica gel column chromatography using an appropriate eluent

system to obtain the desired 2H-chromene derivative.

Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and

mass spectrometry.

5-LOX/COX-1 Inhibition Assay Protocol
This protocol outlines a general procedure for determining the inhibitory activity of

Atractylochromene against 5-LOX and COX-1 enzymes.

Materials:

Atractylochromene (dissolved in a suitable solvent like DMSO)

Purified 5-LOX and COX-1 enzymes

Arachidonic acid (substrate)

Appropriate reaction buffers (e.g., Tris-HCl)

Cofactors (e.g., hematin for COX, CaCl₂ and ATP for 5-LOX)
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A spectrophotometer or a high-performance liquid chromatography (HPLC) system for

product detection

96-well plates for high-throughput screening

Procedure:

Prepare a series of dilutions of Atractylochromene in the assay buffer.

In a 96-well plate, add the reaction buffer, cofactors, and the enzyme (5-LOX or COX-1).

Add the diluted Atractylochromene or vehicle control (e.g., DMSO) to the respective wells

and pre-incubate for a specified time (e.g., 10-15 minutes) at the optimal temperature (e.g.,

37°C).

Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

Allow the reaction to proceed for a defined period (e.g., 10-20 minutes).

Stop the reaction by adding a suitable quenching agent (e.g., a strong acid or an organic

solvent).

Quantify the amount of product formed. For COX-1, this can be the conversion of

arachidonic acid to prostaglandin H₂ (PGH₂), which can be measured using an ELISA for its

downstream product PGE₂. For 5-LOX, the formation of 5-hydroxyeicosatetraenoic acid (5-

HETE) can be measured by HPLC.

Calculate the percentage of inhibition for each concentration of Atractylochromene relative

to the vehicle control.

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the

inhibitor concentration and fitting the data to a dose-response curve.

Wnt/β-catenin Reporter Assay Protocol
This protocol describes a cell-based reporter assay to measure the effect of

Atractylochromene on the Wnt/β-catenin signaling pathway.
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Materials:

A mammalian cell line (e.g., HEK293T)

A TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)

A control plasmid with a constitutive reporter (e.g., Renilla luciferase) for normalization

Wnt3a-conditioned medium or a GSK-3β inhibitor (e.g., LiCl) to activate the pathway

Atractylochromene (dissolved in a suitable solvent like DMSO)

Cell culture medium, fetal bovine serum (FBS), and antibiotics

Transfection reagent (e.g., Lipofectamine)

Luciferase assay reagent

A luminometer

Procedure:

Seed the cells in a multi-well plate (e.g., 24- or 96-well) and allow them to attach overnight.

Co-transfect the cells with the TCF/LEF luciferase reporter plasmid and the normalization

control plasmid using a suitable transfection reagent according to the manufacturer's

protocol.

After 24 hours, replace the medium with fresh medium containing various concentrations of

Atractylochromene or a vehicle control.

After a pre-incubation period (e.g., 1-2 hours), stimulate the cells with Wnt3a-conditioned

medium or a GSK-3β inhibitor to activate the Wnt/β-catenin pathway.

Incubate the cells for an additional 18-24 hours.

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer

and the appropriate luciferase assay reagents.
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Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to

account for variations in transfection efficiency and cell number.

Calculate the fold change in reporter activity relative to the unstimulated control and

determine the inhibitory effect of Atractylochromene on Wnt-induced reporter activity.

Conclusion
Atractylochromene is a promising natural product with well-defined anti-inflammatory and

Wnt/β-catenin signaling inhibitory activities. The information and protocols provided in this

guide offer a solid foundation for researchers and drug development professionals to further

investigate its therapeutic potential. Future studies should focus on elucidating its precise

molecular targets, optimizing its synthesis, and evaluating its efficacy and safety in preclinical

and clinical settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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